

Introduction: The Significance of 5-Phenylisoxazole-3-carbaldehyde

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Compound of Interest

Compound Name: *5-Phenylisoxazole-3-carbaldehyde*

Cat. No.: *B1588700*

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5-Phenylisoxazole-3-carbaldehyde is a pivotal heterocyclic building block in modern organic and medicinal chemistry. The isoxazole core, a five-membered aromatic ring containing adjacent nitrogen and oxygen atoms, is a privileged scaffold found in numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antibiotic Cloxacillin.^[1] The presence of both a reactive aldehyde group at the 3-position and a stable phenyl group at the 5-position makes this molecule a versatile intermediate for the synthesis of more complex molecular architectures.^[2]

Its utility spans from the development of novel pharmaceuticals, particularly as a precursor for anti-inflammatory, analgesic, and antimicrobial agents, to applications in materials science for creating dyes and advanced polymers.^[2] This guide provides a comprehensive overview of the principal synthetic routes to **5-phenylisoxazole-3-carbaldehyde** and the analytical techniques required for its unambiguous characterization, aimed at researchers and professionals in chemical synthesis and drug development.

Part 1: Strategic Synthesis Methodologies

The synthesis of **5-phenylisoxazole-3-carbaldehyde** can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The two most prominent and scientifically robust strategies involve the direct formylation of a pre-formed isoxazole ring and the selective oxidation of a methylisoxazole precursor.

Strategy A: Vilsmeier-Haack Formylation of 5-Phenylisoxazole

The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.^{[3][4]} The causality behind this strategy is the in-situ generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).^[5] The electron-rich nature of the isoxazole ring facilitates electrophilic substitution, leading to the desired aldehyde.

The reaction proceeds via two main stages:

- Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion. This step is crucial as it creates the active species for the subsequent formylation.^[5]
- Electrophilic Aromatic Substitution: The 5-phenylisoxazole attacks the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final **5-phenylisoxazole-3-carbaldehyde**.^{[4][5]}

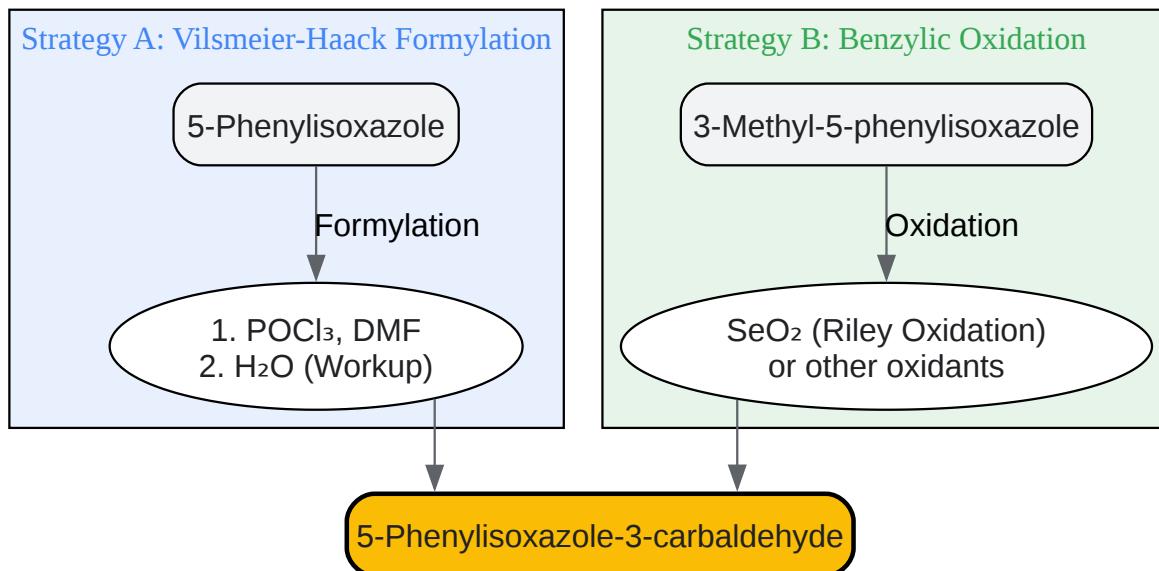
This method is often favored for its high yields and directness, proceeding from a readily accessible precursor.

Strategy B: Benzylic Oxidation of 3-Methyl-5-phenylisoxazole

An alternative and equally powerful strategy involves the selective oxidation of the methyl group of 3-methyl-5-phenylisoxazole. This approach leverages the activated nature of the "benzylic-like" C-H bonds of the methyl group attached to the isoxazole ring.

A common and effective reagent for this transformation is selenium dioxide (SeO₂), the cornerstone of the Riley oxidation.^[6] The mechanism involves an initial ene reaction with SeO₂, followed by a^{[7][8]}-sigmatropic rearrangement and subsequent hydrolysis to furnish the aldehyde.^[6] This method is highly regioselective for the oxidation of activated methyl groups to aldehydes. Other modern oxidation protocols using reagents like o-iodoxybenzoic acid (IBX) or catalytic systems with environmentally benign oxidants like H₂O₂ can also be employed.^[9]

The primary advantage of this route is its functional group tolerance and the different set of starting materials required, providing synthetic flexibility.



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Caption: Primary synthetic routes to **5-phenylisoxazole-3-carbaldehyde**.

Part 2: Detailed Experimental Protocol (Vilsmeier-Haack Route)

This protocol describes the synthesis of **5-phenylisoxazole-3-carbaldehyde** from 5-phenylisoxazole using the Vilsmeier-Haack reaction. The procedure is a self-validating system, incorporating purification and characterization checkpoints.

Materials and Reagents:

- 5-Phenylisoxazole
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl₃)

- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Hexanes
- Ethyl acetate
- Silica gel for column chromatography

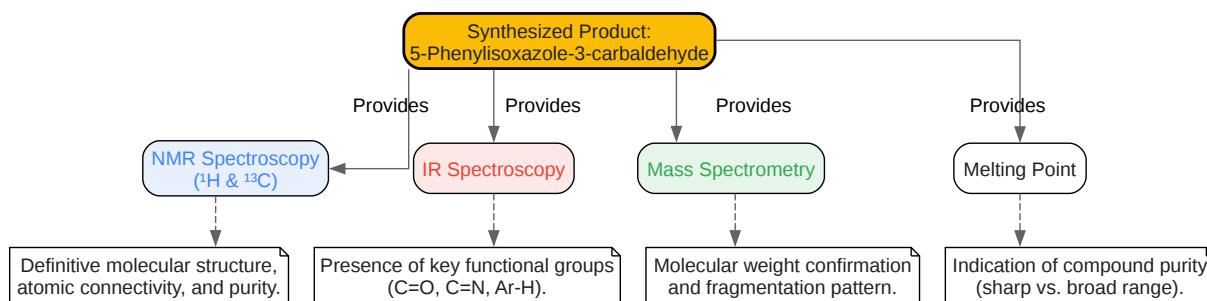
Procedure:

- Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-phenylisoxazole (1 equivalent) in anhydrous DMF (5-10 volumes). Cool the solution to 0 °C in an ice bath.
- Vilsmeier Reagent Formation & Reaction: Add phosphorus oxychloride (POCl₃) (1.1 - 1.5 equivalents) dropwise to the stirred solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of the Vilsmeier reagent is exothermic.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching and Workup: Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate (NaHCO₃). This step hydrolyzes the intermediate iminium salt and neutralizes excess acid. Stir vigorously for 1 hour.
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 20 mL).

- **Washing:** Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL). This removes residual DMF and inorganic salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be performed to obtain the pure **5-phenylisoxazole-3-carbaldehyde** as a solid.

Part 3: Comprehensive Characterization

Unambiguous identification and purity assessment of the synthesized **5-phenylisoxazole-3-carbaldehyde** are critical. A combination of spectroscopic and physical methods provides a complete analytical profile.



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Caption: Logical workflow for the analytical characterization of the title compound.

Expected Analytical Data

The following table summarizes the expected characterization data for pure **5-phenylisoxazole-3-carbaldehyde**.

Property / Technique	Expected Value / Observation	Rationale
Molecular Formula	$C_{10}H_7NO_2$ [10] [11]	Based on atomic composition.
Molecular Weight	173.17 g/mol [10] [11]	Sum of atomic masses.
Appearance	Solid [10]	Physical state at room temperature.
Melting Point (mp)	58-62 °C [10]	A sharp melting point indicates high purity.
¹ H NMR	$\delta \sim 10.1$ ppm (s, 1H, -CHO) $\delta \sim 7.9$ -7.5 ppm (m, 5H, Ar-H) $\delta \sim 7.0$ ppm (s, 1H, isoxazole-H)	Characteristic chemical shifts for aldehyde, aromatic, and isoxazole protons. [12] [13]
¹³ C NMR	$\delta \sim 185$ ppm (C=O, aldehyde) $\delta \sim 170$ -160 ppm (isoxazole C) $\delta \sim 135$ -125 ppm (aromatic C) $\delta \sim 100$ ppm (isoxazole C-H)	Distinct regions for carbonyl, aromatic, and heterocyclic carbons. [12]
IR Spectroscopy (cm ⁻¹)	~ 2830 , ~ 2720 (C-H stretch, aldehyde) ~ 1710 -1690 (C=O stretch, aldehyde) [14] ~ 1610 (C=N stretch, isoxazole) ~ 3100 (Ar C-H stretch)	Confirms the presence of the aldehyde and isoxazole functional groups.
Mass Spectrometry (MS)	$[M+H]^+$ at m/z 174.05 [11]	Corresponds to the protonated molecular ion, confirming the molecular weight.

Conclusion

5-Phenylisoxazole-3-carbaldehyde is a valuable synthetic intermediate whose preparation is well-established through robust chemical methodologies like the Vilsmeier-Haack reaction and selective benzylic oxidation. The successful synthesis relies on careful execution of the chosen

protocol, diligent monitoring, and proper purification. The identity and purity of the final product must be rigorously confirmed through a combination of spectroscopic and physical characterization techniques. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently synthesize and characterize this important chemical entity for its diverse applications in science and industry.

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